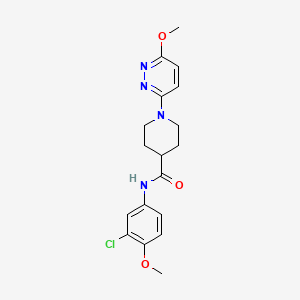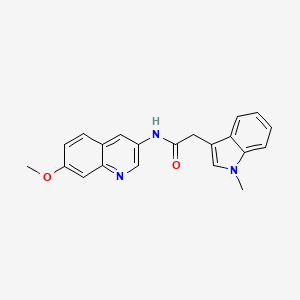
1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of pyridazine, carbazole, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual moieties, followed by their coupling under specific reaction conditions. For instance:
Pyridazine Moiety: The hydroxypyridazine can be synthesized via nitration and subsequent reduction of pyridazine derivatives.
Carbazole Moiety: The tetrahydrocarbazole can be prepared through catalytic hydrogenation of carbazole.
Piperidine Moiety: The piperidine derivative can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and carbazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industrial applications, the compound may be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic structures could contribute to the creation of advanced polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA/RNA Binding: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-hydroxypyridazin-3-yl)piperidine-4-carboxamide: Lacks the carbazole moiety, potentially altering its biological activity.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide: Lacks the pyridazine moiety, which may affect its chemical reactivity and applications.
1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of a piperidine ring.
Uniqueness
The uniqueness of 1-(6-hydroxypyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties
Propiedades
Fórmula molecular |
C22H25N5O2 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-(6-oxo-1H-pyridazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O2/c28-20-9-8-19(25-26-20)27-12-10-14(11-13-27)22(29)24-18-7-3-5-16-15-4-1-2-6-17(15)23-21(16)18/h1-2,4,6,8-9,14,18,23H,3,5,7,10-13H2,(H,24,29)(H,26,28) |
Clave InChI |
VAKWSYBHVDKZFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4CCN(CC4)C5=NNC(=O)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B14933525.png)
![4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933529.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B14933536.png)

![4-(4-fluorophenyl)-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933552.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14933558.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14933560.png)
![Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate](/img/structure/B14933561.png)
![3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14933567.png)

![N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14933578.png)

![4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933586.png)
![N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
